1,1'-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole]
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Overview
Description
1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] is a complex organic compound characterized by its unique structure, which includes two isoindole units connected by an ethane bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] typically involves the reaction of 2,6-dichlorobenzaldehyde with 5,6-dimethyl-2H-isoindole in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of intermediate compounds. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or other bases[][4].
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium)bis(hexafluorido phosphate)
- 1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1’-(Ethane-1,2-diyl)bis[5-bromo-2,3-dimethylbenzene]
Uniqueness
1,1’-(Ethane-1,1-diyl)bis[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindole] is unique due to its specific structural features, such as the presence of two isoindole units and the ethane bridge. These features contribute to its distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
599177-23-8 |
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Molecular Formula |
C34H28Cl4N2 |
Molecular Weight |
606.4 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-3-[1-[3-(2,6-dichlorophenyl)-5,6-dimethyl-2H-isoindol-1-yl]ethyl]-5,6-dimethyl-2H-isoindole |
InChI |
InChI=1S/C34H28Cl4N2/c1-16-12-21-23(14-18(16)3)33(29-25(35)8-6-9-26(29)36)39-31(21)20(5)32-22-13-17(2)19(4)15-24(22)34(40-32)30-27(37)10-7-11-28(30)38/h6-15,20,39-40H,1-5H3 |
InChI Key |
KJXONZKPILDMIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(NC(=C2C=C1C)C(C)C3=C4C=C(C(=CC4=C(N3)C5=C(C=CC=C5Cl)Cl)C)C)C6=C(C=CC=C6Cl)Cl |
Origin of Product |
United States |
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